D-Arginine
Overview
Description
D-Arginine is the D-isomer of arginine, an α-amino acid used in the biosynthesis of proteins . It is an inactive form of L-arginine . D-Arginine is a semi-essential amino acid that maintains cell death in the central nervous system (CNS) . It may possess neuroprotective actions against glucocorticoids induced neurotoxicity in the CNS .
Synthesis Analysis
Arginine biosynthesis in humans involves several metabolic pathways . In yeast, the NAGK domain composition and effects of DUF619 domain deletion have been studied . D-arginine attenuates increased arginase expression, oxidative stress, endothelial dysfunction, and advanced glycation endproducts formation induced by methylgloxyl and high glucose .
Molecular Structure Analysis
D-Arginine has a molecular formula of C6H14N4O2 . It has a molecular weight of 174.201 Da . It contains α-amino group and α-carboxylic group and a side chain with 3- carbon aliphatic chain having guanidino group .
Chemical Reactions Analysis
D-Arginine derivatives have been used in research for their potential in disease immunotherapy . They have been reacted with various cross-linkers including azide to construct a library of self-assembled supramolecular nanovehicles .
Physical And Chemical Properties Analysis
D-Arginine has a density of 1.5±0.1 g/cm3 . Its boiling point is 367.6±52.0 °C at 760 mmHg . It has a molar refractivity of 40.7±0.5 cm3 .
Scientific Research Applications
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Plant Physiology
- Application : D-Arginine plays a crucial role in the metabolism of plants . It is especially suitable as a storage form of organic nitrogen due to its high nitrogen to carbon ratio .
- Methods : Synthesis in chloroplasts via ornithine is apparently the only operational pathway to provide arginine in plants .
- Results : Arginine catabolism serves to mobilize nitrogen storages, while it may also be used to fine-tune development and defense mechanisms against stress .
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Clinical Conditions Associated with Hypoxia
- Application : L-Arginine has been found to be effective in therapeutic practice in conditions accompanied by different-origin hypoxia .
- Methods : The review demonstrates a favorable effect of supplementation with L-arginine and its application depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .
- Results : In individuals with high initial anti-hypoxic reserves, these favorable effects are achieved by the blockade of NO-dependent biosynthesis pathways .
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Microbiology
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Pharmacology
- Application : D-Arginine attenuates increased arginase expression, oxidative stress, endothelial dysfunction, and advanced glycation endproducts formation induced by methylgloxyl and high glucose .
- Methods : This attenuation by D-Arginine is thought to occur through an endothelial NOS independent mechanism .
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Cancer Research
- Application : Arginine is a semi-essential amino acid which becomes wholly essential in many cancers commonly due to the functional loss of Argininosuccinate Synthetase 1 (ASS1). As arginine is vital for a plethora of cellular processes, its deprivation provides a rationale strategy for combatting arginine-dependent cancers .
- Methods : The translation of ADI-PEG20 from the first in vitro studies to the first positive phase 3 trial of arginine depletion in cancer is highlighted .
- Results : This review discusses how the identification of biomarkers that may denote enhanced sensitivity to ADI-PEG20 beyond ASS1 may be realized in future clinical practice, thus personalising arginine deprivation therapy for patients with cancer .
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Hypertension Treatment
- Application : The administration of compounds from which NO can be formed, e.g., NO substitutes (nitroglycerine and organic nitrates or arginine), to hypertensive patients and supplementation with antioxidants may be important in the treatment of hypertension due to the protective effect of scavenging/inactivating oxygen free radicals .
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Microbial Physiology
- Application : D-Amino acids, including D-Arginine, play distinctive roles in microbial physiology, particularly in the regulation of cell wall biogenesis, biofilm integrity, and spore germination .
- Methods : The production and release of extracellular D-Amino acids are achieved through broad spectrum racemases .
- Results : The presence of D-Amino acids in the peptide moieties of the bacterial cell wall makes the cell wall invulnerable to most proteases designed to cleave between L-Amino acids .
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Protein Biosynthesis
- Application : Arginine, including D-Arginine, is a semi-essential amino acid used in protein biosynthesis. It is noteworthy that L-Arginine is the precursor for the biosynthesis of nitric oxide (NO) and polyamines .
- Methods : Arginine can be obtained from daily food intake or synthesized in the body through the urea cycle using L-Citrulline as a substrate .
- Results : In the case of cancer cells, arginine de novo synthesis is not enough to compensate for their high nutritional needs, forcing them to rely on extracellular supply of arginine .
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Protein Formulations
Safety And Hazards
Future Directions
Arginine metabolism has been identified as a critical pathway for controlling immune cell function . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
properties
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61155-84-8 | |
Record name | Poly-D-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61155-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40883354 | |
Record name | D-Arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Arginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-Arginine | |
CAS RN |
157-06-2 | |
Record name | D-Arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-arginine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04027 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Arginine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-D-arginine hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54Z304Z7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Arginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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